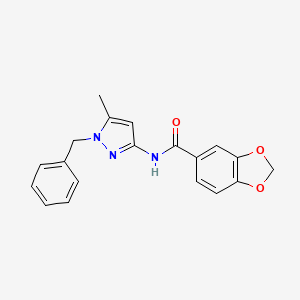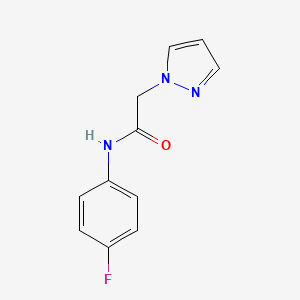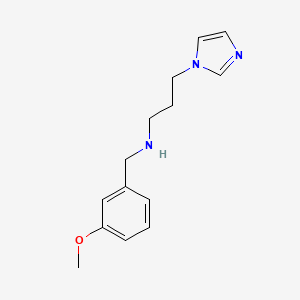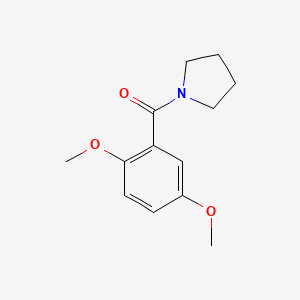
N-(1-benzyl-5-methylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-5-methylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide, commonly known as BMX, is a chemical compound that has been of great interest in scientific research due to its potential as a therapeutic agent. BMX belongs to the class of compounds known as pyrazoles and has been found to exhibit a wide range of biological activities. In
作用機序
The exact mechanism of action of BMX is not fully understood, but it is believed to act through multiple pathways. In cancer research, BMX has been found to inhibit the activity of certain enzymes such as AKT and mTOR, which are involved in cell proliferation and survival. In inflammation research, BMX has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological research, BMX has been found to reduce oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
BMX has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, BMX has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, BMX has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological research, BMX has been found to reduce oxidative stress and inflammation in the brain, which may help prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using BMX in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using BMX is its poor solubility in water, which may require the use of organic solvents. Another limitation is the lack of clinical data on the safety and efficacy of BMX in humans, which may limit its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on BMX. One direction is to further investigate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which may provide valuable information for its clinical development. Additionally, research on the synthesis of BMX analogs may lead to the discovery of compounds with improved biological activity and pharmacological properties.
合成法
The synthesis of BMX involves a series of chemical reactions that require specific reagents and conditions. The general method involves the reaction of 1-benzyl-5-methylpyrazole with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques such as flash chromatography or HPLC.
科学的研究の応用
BMX has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, BMX has been found to exhibit anticancer activity by inhibiting the proliferation and migration of cancer cells. In inflammation research, BMX has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological research, BMX has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-13-9-18(21-22(13)11-14-5-3-2-4-6-14)20-19(23)15-7-8-16-17(10-15)25-12-24-16/h2-10H,11-12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZFGCIOVDFPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~5~-(1-Benzyl-5-methyl-1H-pyrazol-3-YL)-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)



![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)

